molecular formula C17H10FN3OS B4402158 4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4402158
M. Wt: 323.3 g/mol
InChI Key: SJUWHZALHUSCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This may lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been found to have a variety of other biochemical and physiological effects. For example, this compound has been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is its versatility in scientific research. This compound can be used in a variety of assays and experiments, making it a valuable tool for researchers in a range of fields. However, there are also some limitations to the use of this compound. For example, it may be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research on 4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of new therapeutic agents based on this compound. Another potential direction is the investigation of the compound's effects on other ion channels and receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro, and may have potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-8-11(9-19)6-7-13(14)16(22)21-17-20-15(10-23-17)12-4-2-1-3-5-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUWHZALHUSCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-cyano-2-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.